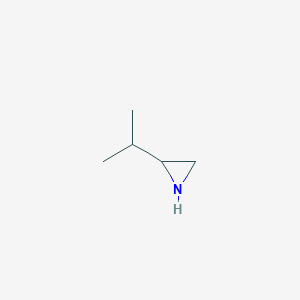

2-(Propan-2-yl)aziridine

Description

Structure

3D Structure

Properties

CAS No. |

13639-42-4 |

|---|---|

Molecular Formula |

C5H11N |

Molecular Weight |

85.15 g/mol |

IUPAC Name |

2-propan-2-ylaziridine |

InChI |

InChI=1S/C5H11N/c1-4(2)5-3-6-5/h4-6H,3H2,1-2H3 |

InChI Key |

JHTQHOGTBDMULK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CN1 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Propan 2 Yl Aziridine Derivatives

Ring-Opening Reactions of Aziridine (B145994) Derivatives

The principal reaction pathway for aziridines involves nucleophilic ring-opening, which cleaves one of the carbon-nitrogen bonds to relieve ring strain. nih.govresearchgate.net This process can be initiated or catalyzed in several ways, and the outcome is highly dependent on the substitution pattern of the aziridine, the nature of the nucleophile, and the reaction conditions. For a 2-substituted aziridine such as 2-(propan-2-yl)aziridine, nucleophilic attack can occur at either the substituted C2 carbon or the unsubstituted C3 carbon, leading to two potential regioisomeric products. The interplay of steric and electronic factors, along with the reaction mechanism, dictates the selectivity of this process. researchgate.netfrontiersin.org

The ring-opening of aziridines can proceed through several mechanistic pathways, primarily distinguished by the timing of bond-breaking and bond-making events. The activation of the aziridine ring is often a prerequisite for reaction with all but the strongest nucleophiles.

The ring-opening of aziridines can be understood within the framework of nucleophilic substitution reactions, exhibiting characteristics of both SN1 and SN2 pathways. masterorganicchemistry.comlibretexts.org

SN2 Mechanism : This pathway involves a backside attack by a nucleophile on one of the aziridine ring carbons in a single, concerted step. masterorganicchemistry.comyoutube.com This process leads to an inversion of stereochemistry at the center of attack. chemistrysteps.com For this compound, an SN2 reaction is heavily influenced by sterics. Nucleophiles will preferentially attack the less sterically hindered C3 carbon, leading to the formation of a β-amino alcohol or other β-substituted amines where the substituent is attached to the less substituted carbon. researchgate.net Strong, unhindered nucleophiles under neutral or basic conditions typically favor this pathway. The rate of an SN2 reaction is dependent on the concentration of both the aziridine substrate and the nucleophile. youtube.com

SN1 Mechanism : A pure SN1 mechanism, involving the formation of a discrete, stable aziridinium (B1262131) cation intermediate prior to nucleophilic attack, is less common for simple aziridines but becomes relevant under conditions that strongly favor cation formation. masterorganicchemistry.comyoutube.com This pathway is promoted by tertiary or other stabilized substrates, excellent leaving groups, and polar protic solvents. libretexts.orgchemistrysteps.com In the context of aziridines, activation by a proton or Lewis acid can lead to a species with significant carbocationic character at the more substituted carbon. For this compound, this would be the C2 position, as the isopropyl group can help stabilize a positive charge. If the reaction has significant SN1 character, the nucleophile will preferentially attack the more substituted C2 carbon. This leads to racemization if the carbon is a stereocenter. youtube.com

The regioselectivity of the ring-opening often indicates the operative mechanism. Attack at the less substituted carbon (C3) is a hallmark of a sterically controlled SN2 reaction, while attack at the more substituted carbon (C2) suggests a reaction pathway with significant SN1 character, where electronic stabilization of the incipient carbocation is dominant. libretexts.org

The nitrogen atom in an aziridine ring can act as a Lewis base, coordinating to a Lewis acid. This coordination activates the aziridine ring, making it significantly more electrophilic and susceptible to nucleophilic attack. nih.govbioorg.org Various Lewis acids, such as zinc triflate (Zn(OTf)₂), copper(II) triflate (Cu(OTf)₂), and boron trifluoride etherate (BF₃·OEt₂), have been employed to catalyze these reactions. mdpi.comresearchgate.netnsf.gov

The coordination of the Lewis acid to the nitrogen atom polarizes the C-N bonds and can lead to a pathway with characteristics intermediate between SN1 and SN2. The regiochemical outcome is highly dependent on the specific substrate, nucleophile, and Lewis acid used. nih.gov For N-activated aziridines, such as N-tosyl-2-(propan-2-yl)aziridine, Lewis acid catalysis can facilitate ring-opening with a wide range of nucleophiles, including arenes, heteroarenes, alkynes, and amines. nih.govresearchgate.net These reactions often proceed via an SN2-type mechanism, with the Lewis acid activating the ring to make the subsequent nucleophilic attack more facile. researchgate.netnih.gov The stereospecificity observed in many of these reactions, where the configuration of a chiral center is inverted, provides strong evidence for an SN2 pathway. researchgate.netnih.gov

In the presence of Brønsted acids, the aziridine nitrogen is protonated to form a highly reactive aziridinium ion. frontiersin.orgrsc.org This species is significantly more strained and electrophilic than the neutral aziridine. The subsequent nucleophilic attack is rapid and often follows a regiochemical course that reflects a balance between steric and electronic effects.

For this compound, the protonated intermediate will have a polarized C-N bond. The distribution of positive charge will be greater on the more substituted C2 carbon due to the stabilizing effect of the isopropyl group. This electronic preference for attack at C2 competes with the steric hindrance at the same position. frontiersin.org

With strong nucleophiles : The reaction tends to follow an SN2-like pathway with attack at the less hindered C3 position.

With weak nucleophiles : The transition state has more SN1 character. The C-N bond at the more substituted C2 position is significantly weakened, and the nucleophile attacks this more electrophilic, albeit more hindered, carbon. frontiersin.org For example, the ring-opening of 2-alkyl-substituted aziridines with water in the presence of trifluoroacetic acid (TFA) has been shown to occur at the C2 position. frontiersin.org

The reactivity of the aziridine ring is profoundly influenced by the substituent on the nitrogen atom. Electron-withdrawing groups (EWGs), often called "N-activating groups," play a crucial role. clockss.org Common activating groups include sulfonyl (e.g., tosyl, Ts), carbamoyl (B1232498) (e.g., Boc), and acyl groups.

These groups have two primary effects:

Increased Electrophilicity : They reduce the electron density on the nitrogen atom through induction and/or resonance, which in turn increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. clockss.org

Stabilization of the Intermediate : They can stabilize the negative charge that develops on the nitrogen atom during the ring-opening transition state, particularly in anionic polymerizations or when strong organometallic nucleophiles are used. rsc.org

The presence of an N-activating group generally favors an SN2-type mechanism. mdpi.com The nucleophilic attack typically occurs at the less sterically hindered carbon atom with complete inversion of configuration, ensuring high stereospecificity. mdpi.comnih.gov For an N-activated this compound, this would strongly direct incoming nucleophiles to the C3 position. This predictable regioselectivity and stereospecificity make N-activated aziridines highly valuable in asymmetric synthesis. nih.govnih.gov

The table below illustrates the effect of N-activating groups on the ring-opening of representative 2-substituted aziridines.

| Aziridine Substrate | N-Substituent | Nucleophile | Catalyst/Conditions | Major Regioisomer | Yield (%) | Reference |

| N-Tosyl-2-methylaziridine | Tosyl (Ts) | Aniline | Montmorillonite K-10, MW | Attack at C2 | 85 | clockss.org |

| N-Tosyl-2-phenylaziridine | Tosyl (Ts) | Indole (B1671886) | Cu(OTf)₂ | Attack at C3 | 95 | nih.gov |

| N-Boc-2-alkylaziridine | Boc | Me₂CuLi | THF, -20 °C | Attack at C3 | High | General Principle |

| N-H-2-isopropylaziridine | H | H₂O | TFA | Attack at C2 | High | frontiersin.org |

This table presents representative data for 2-substituted aziridines to illustrate the principles discussed.

Activated and protonated this compound derivatives react with a wide variety of nucleophiles to afford functionally diverse β-amino compounds. The steric bulk of the isopropyl group is a dominant factor, generally directing attack to the C3 position in SN2 reactions. researchgate.net

Oxygen Nucleophiles : Alcohols and water, typically under acidic catalysis, can open the aziridine ring to produce β-amino ethers and β-amino alcohols, respectively. frontiersin.org

Nitrogen Nucleophiles : Amines and azides are effective nucleophiles for aziridine ring-opening, providing access to 1,2-diamines and β-azido amines. These reactions are often catalyzed by Lewis acids. clockss.orgnih.gov

Carbon Nucleophiles : Organometallic reagents like Grignard reagents (RMgX) and organocuprates (R₂CuLi) are powerful carbon nucleophiles. researchgate.netrsc.org Organocuprates are particularly useful as they are softer nucleophiles and tend to give clean SN2-type ring-opening at the least substituted position, even with activated aziridines. researchgate.netresearchgate.net Electron-rich arenes can also act as nucleophiles in Friedel-Crafts-type reactions catalyzed by Lewis acids. nih.gov

Halide Nucleophiles : Halide ions can act as nucleophiles, usually requiring acid catalysis to open the aziridine ring to form β-haloamines.

The table below summarizes the reactivity of representative 2-substituted aziridines with various nucleophiles.

| Aziridine Derivative | Nucleophile | Catalyst/Conditions | Product Type | Regioselectivity | Reference |

| N-Tosyl-2-arylaziridine | 1,3,5-Trimethoxybenzene | Sc(OTf)₃ | 2,2-Diarylethylamine | Attack at C2 | nih.gov |

| N-Tosyl-2-alkylaziridine | Phenylacetylene | Zn(OTf)₂ | Dihydropyrrole (after cyclization) | Attack at C3 | researchgate.net |

| Chiral 2-Alkylaziridine | Trimethylsilylazide | Yttrium-salen catalyst | β-Azidoamine | Catalyst-dependent | nih.gov |

| N-Tosyl-2-arylaziridine | Isothiocyanates | Yb(OTf)₃ | 2-Iminothiazolidine | Attack at C3 | researchgate.net |

This table presents representative data for 2-substituted aziridines to illustrate the principles discussed.

Nucleophilic Reactivity with Diverse Reagents

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols, Acetate)

The ring-opening of activated 2-(propan-2-yl)aziridines with oxygen-based nucleophiles, such as alcohols and acetate (B1210297), provides a direct route to 1,2-amino ethers and esters. While aziridines generally exhibit lower reactivity towards oxygen nucleophiles compared to their epoxide analogs, the reaction can be effectively promoted. clockss.org The activation of the aziridine nitrogen with an electron-withdrawing group is crucial for these reactions to proceed efficiently. clockss.org

Lewis acid-catalyzed alcoholysis of N-tosyl-2-arylazetidines and aziridines has been shown to proceed via an SN2-type pathway. organic-chemistry.org This method can be applied to N-activated 2-(propan-2-yl)aziridines to produce nonracemic 1,2-amino ethers in high yields. The inherent strain of the aziridine ring makes it more susceptible to ring-opening compared to the corresponding azetidine (B1206935). organic-chemistry.org

The reaction of N-tosylaziridines with benzoic acid in the presence of a base like potassium hydroxide (B78521) can also lead to the formation of the corresponding amino ester. researchgate.net Similarly, the alkylative ring-opening of aziridines with subsequent trapping by acetate has been reported as a viable method for the synthesis of N-alkylated amino-containing molecules. researchgate.net

The stereoselective synthesis of β-amino alcohols can be achieved through various methods, including the Sharpless asymmetric aminohydroxylation of alkenes. Alternatively, the ring-opening of chiral this compound derivatives with oxygen nucleophiles offers a direct route to these valuable building blocks. The regioselectivity of the ring-opening is a key factor in determining the final product. For activated aziridines, the nucleophilic attack generally occurs at the less substituted C3 position.

A summary of representative ring-opening reactions of activated this compound derivatives with oxygen-based nucleophiles is presented below:

| Aziridine Derivative | Nucleophile | Catalyst/Conditions | Product | Reference |

| N-Tosyl-2-(propan-2-yl)aziridine | Methanol (B129727) | Lewis Acid | N-Tosyl-2-amino-1-methoxy-3-methylbutane | organic-chemistry.org |

| N-Boc-2-(propan-2-yl)aziridine | Acetic Acid | - | N-Boc-2-amino-1-acetoxy-3-methylbutane | researchgate.net |

| N-Tosyl-2-(propan-2-yl)aziridine | Benzoic Acid | KOH | N-Tosyl-2-amino-1-benzoyloxy-3-methylbutane | researchgate.net |

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Ammonia, Azide)

The reaction of 2-(propan-2-yl)aziridines with nitrogen-based nucleophiles is a powerful method for the synthesis of vicinal diamines, which are important structural motifs in many biologically active molecules and chiral ligands. rsc.orgnih.gov The regioselectivity of the aminolysis of activated aziridines can be controlled to afford the desired diamine isomers in high yields. organic-chemistry.org

For instance, N-tosylaziridines readily undergo ring-opening with aromatic amines in the presence of a catalytic amount of lithium perchlorate (B79767) in acetonitrile (B52724) at room temperature, providing the corresponding 1,2-diamines in excellent yields. thieme-connect.de Indium tribromide has also been shown to be an effective catalyst for the aminolysis of activated aziridines with aromatic amines under mild conditions. organic-chemistry.org

The synthesis of unsymmetrical vicinal diamines can be achieved through the rhodium-catalyzed hydroamination of allylic amines with a variety of amine nucleophiles. nih.gov A direct approach involves the ring-opening of a suitable this compound derivative with a primary or secondary amine.

The use of azide (B81097) as a nucleophile allows for the introduction of an azido (B1232118) group, which can be further transformed into an amine or other nitrogen-containing functionalities. The ring-opening of epoxides and aziridines with sodium azide can be effectively carried out in hot water, which acts as a modest acid catalyst. organic-chemistry.org

Below is a table summarizing the outcomes of reactions between activated this compound derivatives and various nitrogen-based nucleophiles:

| Aziridine Derivative | Nucleophile | Catalyst/Conditions | Product | Yield | Reference |

| N-Tosyl-2-(propan-2-yl)aziridine | Aniline | LiClO₄, MeCN, rt | N-Tosyl-N'-phenyl-1,2-diamino-3-methylbutane | Excellent | thieme-connect.de |

| N-Tosyl-2-(propan-2-yl)aziridine | Morpholine (B109124) | InBr₃, rt | N-Tosyl-N'-(morpholin-4-yl)-1,2-diamino-3-methylbutane | High | organic-chemistry.org |

| N-Boc-2-(propan-2-yl)aziridine | Sodium Azide | H₂O, 100°C | N-Boc-1-azido-2-amino-3-methylbutane | - | organic-chemistry.org |

Reactions with Carbon-Based Nucleophiles (e.g., Organometallics, Electron-Rich Arenes/Heteroarenes)

The formation of carbon-carbon bonds via the ring-opening of 2-(propan-2-yl)aziridines with carbon-based nucleophiles provides access to a diverse range of functionalized amines.

Organometallic Reagents: Grignard and organolithium reagents are potent nucleophiles that can react with aziridines. masterorganicchemistry.comwikipedia.orglibretexts.org The reaction of organometallic reagents with N-activated aziridines typically occurs at the less substituted carbon atom. For example, the reaction of a Grignard reagent with an N-protected this compound would be expected to yield the corresponding β-alkylated amine after workup. masterorganicchemistry.com Organolithium reagents can add to aziridine-2-carboxaldehydes to furnish aziridinyl carbinols. masterorganicchemistry.commasterorganicchemistry.com

Electron-Rich Arenes/Heteroarenes (Friedel-Crafts Alkylation): The Friedel-Crafts alkylation of electron-rich aromatic and heteroaromatic compounds with activated aziridines is a valuable method for the synthesis of β-aryl- and β-heteroaryl-amines. Chiral aziridine-phosphines have been successfully employed as catalysts in the asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrene in the presence of a copper(I) complex, affording the products in high yields and enantioselectivities. mdpi.com This methodology can be extended to the reaction of indoles with activated this compound derivatives. For example, (2R)-1-[2-(Diphenylphosphino)benzyl]-2-isopropylaziridine has been used as a chiral ligand in such reactions. mdpi.com The reaction of indoles with trichloroacetimidate (B1259523) electrophiles has also been reported as an efficient method for alkylation. nih.gov

The following table presents results from the asymmetric Friedel-Crafts alkylation of variously substituted indoles with β-nitrostyrene catalyzed by a chiral aziridine-phosphine, demonstrating the utility of such systems.

| Indole | β-Nitrostyrene | Catalyst | Product | Yield (%) | ee (%) | Reference |

| Indole | trans-β-nitrostyrene | (2R,2'S)-aziridine-phosphine-Cu(I) complex | 3-(1-Nitro-2-phenylethyl)indole | ~80 | ~80 | mdpi.com |

| 5-Bromoindole | trans-β-nitrostyrene | (2R,2'S)-aziridine-phosphine-Cu(I) complex | 5-Bromo-3-(1-nitro-2-phenylethyl)indole | 88 | 92 | mdpi.com |

| 2-Methylindole | trans-β-nitrostyrene | (2R,2'S)-aziridine-phosphine-Cu(I) complex | 2-Methyl-3-(1-nitro-2-phenylethyl)indole | ~80 | ~80 | mdpi.com |

Reactions with Halide Nucleophiles (e.g., Fluoride)

The introduction of fluorine into organic molecules can significantly alter their biological properties. The ring-opening of aziridines with fluoride (B91410) nucleophiles provides a direct route to β-fluoroamines. The regioselectivity of this reaction is highly dependent on the nature of the substituents on the aziridine ring.

For activated aziridine-2-carboxylates, the ring-opening with [¹⁸F]fluoride has been shown to be highly regioselective, with the fluoride attacking exclusively at the most substituted α-carbon atom. nih.govresearchgate.net This regioselectivity is attributed to electronic effects from the carboxylic ester substituent. nih.gov In contrast, the ring-opening of non-activated isopropylaziridine-2-carboxylate with HF/pyridine (B92270) showed the opposite regioselectivity, with attack at the unsubstituted β-carbon atom. nih.gov

For a simple N-activated this compound, the regioselectivity of fluoride attack would be expected to be at the less sterically hindered C3 position, following a typical SN2 pathway. The use of an activating group on the nitrogen is generally required to facilitate the ring-opening with fluoride.

Reactions with Sulfur and Selenium-Based Nucleophiles

The ring-opening of 2-(propan-2-yl)aziridines with sulfur and selenium-based nucleophiles leads to the formation of β-aminothiols and β-aminoselenols, respectively. These compounds are valuable intermediates in organic synthesis and can exhibit interesting biological activities.

The reaction of N-sulfonylated aziridines with lithiated dithianes proceeds via a regiospecific nucleophilic ring-opening to afford N-tosyl 2-(2'-dithianyl) secondary amines in good to excellent yields. rsc.org This reaction provides a route to protected β-aminothiols.

The ring-opening of aziridines with thiophenol can be achieved in hot water, which serves as a mild acid catalyst. organic-chemistry.org This method offers a green alternative for the synthesis of β-aminothiols. While specific examples with selenium nucleophiles and this compound are less common in the literature, similar reactivity to sulfur nucleophiles would be expected.

Radical and Anionic Transformations of Aziridinyl Intermediates

Beyond nucleophilic ring-opening, aziridinyl intermediates can undergo radical and anionic transformations, leading to diverse molecular architectures.

Radical Transformations: N-Aziridinyl radicals have been introduced as reactive intermediates that enable the transfer of intact aziridine fragments. nih.gov These transient radicals can be generated by the reductive activation of N-pyridinium aziridines under mild photochemical conditions. nih.gov In the presence of oxygen, N-aziridinyl radicals add to styrenyl olefins to afford 1,2-hydroxyaziridination products. nih.govresearchgate.net This demonstrates that the strained aziridine ring can be maintained during intermolecular radical addition without significant ring-opening. nih.gov

Anionic Transformations: The anionic ring-opening polymerization of N-tosyl aziridines can be initiated by an N-heterocyclic carbene as an organocatalyst and an N-tosyl secondary amine as an initiator. rsc.org This provides a metal-free route to well-defined poly(aziridine)s. rsc.org This type of polymerization proceeds via the anionic attack of the growing polymer chain on the aziridine monomer.

Ring Expansion Reactions to Form Other Heterocycles

Ring expansion reactions of aziridines provide access to larger, more complex heterocyclic systems. These transformations often proceed through the initial ring-opening of the aziridine followed by an intramolecular cyclization.

For example, the regioselective ring-opening of a 2-alkyl aziridine bearing a γ-keto group at the C2 substituent by a water molecule occurs at the C2 position. The resulting intermediate can then cyclize to form substituted piperidines. frontiersin.org Conversely, if the C2 alkyl substituent contains a γ-silylated hydroxy group, the ring-opening occurs at the C3 position, leading to the formation of pyrrolidine (B122466) derivatives after cyclization. frontiersin.org

The synthesis of piperidines can also be achieved through various other methods, including the cyclization of amino alcohols and the reduction of pyridines. nih.govorganic-chemistry.orgyoutube.comyoutube.com The transformation of a this compound derivative into a piperidine (B6355638) would involve a significant rearrangement and incorporation of additional carbon atoms.

Furthermore, the reaction of aziridines can lead to the formation of other heterocycles such as thiazolidinones. nih.govnih.gov For example, the reaction of an imine, which can be derived from an aziridine, with thioglycolic acid can yield a thiazolidinone ring. nih.gov

Synthesis of Four-Membered Heterocycles (e.g., Azetidines, β-Lactams)

The ring expansion of aziridines offers a powerful strategy for the synthesis of four-membered heterocycles like azetidines and β-lactams.

Azetidines:

A common method for the one-carbon homologation of aziridines to azetidines involves their reaction with sulfoxonium ylides. For instance, N-arenesulfonylaziridines can be converted to the corresponding 1-arenesulfonylazetidines by reacting them with dimethylsulfoxonium methylide. This reaction is often facilitated by microwave irradiation and can be performed on a solid support like alumina. organic-chemistry.org The mechanism is believed to involve the nucleophilic attack of the ylide on a carbon atom of the aziridine ring, leading to a zwitterionic intermediate that subsequently cyclizes to form the four-membered azetidine ring with the expulsion of dimethyl sulfoxide (B87167) (DMSO).

Another approach involves the thermal isomerization of kinetically favored 2-(bromomethyl)aziridine-2-carboxylates into the thermodynamically more stable 3-bromoazetidine-3-carboxylic acid derivatives. derpharmachemica.com Furthermore, visible-light-mediated intermolecular [2+2] photocycloadditions between alkenes and activated imines or related species can yield functionalized azetidines. researchgate.net Although these methods are general for substituted aziridines, they represent viable pathways for the conversion of 2-isopropylaziridine derivatives into the corresponding azetidines.

β-Lactams (Azetidin-2-ones):

The synthesis of β-lactams, a core structural motif in many antibiotics, can be achieved from aziridine precursors. One of the most prominent methods is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. nih.govorganic-chemistry.org While not a direct conversion of an existing aziridine, related strategies can be employed. For example, β-lactams have been synthesized from methyleneaziridines. The ring-opening of a methyleneaziridine with a Grignard reagent in the presence of a copper salt generates a metalloenamine intermediate. This intermediate can then be alkylated and subsequently reacted with a ketene to furnish the β-lactam ring. nih.gov

Additionally, fluorinated β-lactams, which are of interest for their potential biological activity, have been synthesized using methods like the Reformatsky reaction, demonstrating the accessibility of diverse substitution patterns on the azetidinone ring. mdpi.com

Synthesis of Five-Membered Heterocycles (e.g., Pyrroles, Imidazoles, Oxazoles, Thiazoles, Pyrrolidines)

The conversion of aziridines into five-membered heterocycles is a well-established synthetic transformation, often proceeding through [3+2] cycloaddition reactions or ring-opening followed by intramolecular cyclization.

Pyrrolidines:

Pyrrolidines can be synthesized from N-acylaziridines via a formal [3+2] cycloaddition with alkenes. organic-chemistry.org For example, a titanium-catalyzed radical cycloaddition harnesses radical intermediates for the selective cleavage of the C-N bond of the aziridine and subsequent formation of the pyrrolidine ring in a redox-neutral process. organic-chemistry.org Another method involves a cationic manganese porphyrin catalyst that enables the formal [3+2] cycloaddition between aziridines and styrenes. organic-chemistry.org Furthermore, Ti(O-iPr)₄ and EtMgBr can catalyze the carbocyclization of N-allyl-substituted 2-alkynylamines with Et₂Zn to afford methylenepyrrolidine derivatives. nih.gov

Pyrroles:

Multi-substituted pyrroles can be synthesized from aziridine derivatives through a regioselective ring-opening followed by an intramolecular cyclization. chemrxiv.org This atom-economical method involves the reaction of a suitably functionalized aziridine with a nucleophile, which initiates the ring-opening. The subsequent intramolecular condensation, often acid-catalyzed, leads to the formation of the pyrrole (B145914) ring. chemrxiv.orgnih.gov For instance, the reaction of a γ-hydroxy keto aziridine with trimethylsilyl (B98337) azide (TMSN₃) in acetonitrile under reflux conditions can produce the corresponding pyrrole in high yield. organic-chemistry.org

Imidazoles:

The synthesis of 2-imidazolines can be achieved through the ring expansion of an aziridine with an imidoyl chloride, a process consistent with the Heine reaction. wiley-vch.de This one-pot, stereospecific method involves the formation of an imidoyl aziridine intermediate, which then isomerizes to the 2-imidazoline. The reaction tolerates a variety of functional groups. wiley-vch.de

Oxazoles:

The rearrangement of N-acylaziridines can lead to the formation of 2,4-disubstituted oxazoles. researchgate.net This transformation typically proceeds through an intermediate dihydrooxazole (oxazoline), which is then oxidized. The ring enlargement of the N-acylaziridine to the oxazoline (B21484) can be promoted by either sodium iodide or by acid. Iodide-promoted rearrangements are particularly effective for N-acylaziridines bearing electron-donating substituents at the 2-position. researchgate.net For those with electron-withdrawing groups, acid-promoted rearrangement gives better results. researchgate.net

Thiazoles:

While direct synthesis from this compound is not widely reported, the general synthesis of thiazoles often involves the Hantzsch reaction, which is the condensation of an α-halocarbonyl compound with a thioamide. derpharmachemica.comencyclopedia.pubmdpi.comnih.gov Another common route is the dehydrogenation of thiazolines, which can be prepared from carboxylic acids or their derivatives and amino alcohols. mdpi.com Activated manganese dioxide (MnO₂) is a convenient reagent for this oxidation, yielding thiazoles with diverse substitutions in good to excellent yields. mdpi.com

Synthesis of Six-Membered Heterocycles (e.g., Piperidines, Piperazines, Morpholines)

Ring expansion strategies and intermolecular reactions involving aziridines are key to constructing six-membered heterocyclic systems.

Piperidines:

The synthesis of 2-alkyl substituted piperidines can be achieved through the alkylative ring-opening of a bicyclic aziridinium ion. nih.gov This intermediate is generated in situ from a 4-hydroxybutylaziridine. The subsequent reaction with an organocopper reagent leads to the formation of the piperidine ring with high regio- and stereoselectivity. nih.gov Palladium(II)-catalyzed cyclization of N-protected ζ-amino allylic alcohols also provides an efficient route to 2- and 2,6-substituted piperidines. nih.gov

Piperazines:

Piperazines, particularly those with substituents on the carbon framework, are important in medicinal chemistry. researchgate.net A modular synthesis of highly substituted piperazines can be achieved through a palladium-catalyzed cyclization that couples a propargyl unit with a diamine component. organic-chemistry.org Another strategy involves the stereospecific ring-opening and cycloisomerization of aziridines with propargylamines to furnish functionalized piperazines. scilit.com

Morpholines:

Metal-free, one-pot syntheses of 2-substituted and 2,3-disubstituted morpholines from aziridines have been developed. mdpi.com These reactions can be enabled by an inexpensive salt like ammonium (B1175870) persulfate, which facilitates the Sₙ2-type ring opening of the aziridine by a halogenated alcohol, followed by intramolecular cyclization to form the morpholine ring. mdpi.com General methods also describe the synthesis of morpholines from vicinal amino alcohols, and reviews indicate that aziridines are viable starting materials for these heterocycles. researchgate.net

Synthesis of Seven-Membered Heterocycles (e.g., Azepanes)

The synthesis of seven-membered rings like azepanes from aziridine precursors is less common but can be achieved through specific rearrangement reactions. For example, treatment of 2-(2-cyano-2-phenylethyl)aziridines can lead to 3-hydroxy-5-phenylazepane-5-carbonitriles through a series of steps involving alkylation, cyclization, and regiospecific ring opening. nih.gov This demonstrates that with appropriately functionalized substrates, aziridines can serve as precursors to larger ring systems.

Rearrangement Reactions of Aziridine Derivatives

The inherent ring strain of aziridines makes them prone to various rearrangement reactions, often triggered by heat, acid, or nucleophiles. These reactions can lead to a variety of isomeric structures, including larger heterocycles.

A key example is the acid-catalyzed rearrangement of N-acyl-2,2-dimethylaziridines. nih.gov Depending on the reaction conditions, specifically the concentration of aqueous sulfuric acid, these substrates can rearrange to form oxazolines, hydrolyze to amidoalcohols, or eliminate to form methallylamides. nih.gov This highlights the tunability of the reaction outcome based on the conditions employed.

The table below summarizes the product distribution from the reaction of N-benzoyl-2,2-dimethylaziridine in different concentrations of aqueous sulfuric acid.

| Sulfuric Acid Conc. (% by wt.) | Oxazoline Yield (%) | Amidoalcohol Yield (%) | Methallylamide Yield (%) |

| 0 (Pure Water) | 0 | 100 | 0 |

| 9 | 15 | 85 | 0 |

| 48 | 65 | 10 | 25 |

| 96 (Conc. H₂SO₄) | 100 | 0 | 0 |

| Data sourced from a study on the rearrangement of N-acyl-2,2-dimethylaziridines. nih.gov |

Another significant rearrangement is the Baldwin rearrangement, which is the thermally induced ring contraction of 4-isoxazolines to produce highly functionalized 2-acylaziridines in a stereocontrolled manner. nih.govnih.gov This reaction provides a valuable route to these strained ketones from readily available five-membered N-O heterocycles. nih.govnih.gov

Metal-Catalyzed Cross-Coupling Reactions of Aziridines

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. wiley.comwikipedia.orgwiley.com While typically involving organohalides and organometallic reagents, aziridines can also participate in such transformations.

A direct alkylation of aziridines with organometal reagents in the presence of a copper catalyst (e.g., Cu(OTf)₂) can provide functionalized azetidines. organic-chemistry.org This reaction involves the formal insertion of a carbon unit into the aziridine ring system.

Iron-catalyzed cross-coupling reactions of Grignard reagents with aryl electrophiles have been studied, and these studies sometimes encounter challenges with branched nucleophiles like isopropyl Grignard reagents, which are prone to isomerization and β-hydride elimination. nih.gov While not a direct reaction of the aziridine ring itself, this provides context for the behavior of the isopropyl group in metal-catalyzed processes.

Palladium-catalyzed reactions are also prevalent. For example, a Pd-catalyzed methodology provides an efficient route to arylpiperazines under aerobic conditions. organic-chemistry.org More directly related to aziridine reactivity, Pd(II)-catalyzed 1,3-chirality transfer reactions of N-protected ζ-amino allylic alcohols, which can be derived from aziridines, lead to substituted piperidines. nih.gov A plausible mechanism involves the formation of a Pd π-complex, followed by syn-azapalladation and subsequent elimination. nih.gov

Applications of 2 Propan 2 Yl Aziridine in Advanced Organic Synthesis

As Chiral Building Blocks for Complex Nitrogen-Containing Molecules

The utility of 2-(propan-2-yl)aziridine as a chiral synthon is well-established. Its derivatives serve as pivotal intermediates in the stereoselective synthesis of chiral amines, amino acids, and various biologically active heterocyclic scaffolds.

Stereoselective Synthesis of Chiral Amines

Chiral aziridines are powerful precursors for the synthesis of enantiomerically pure amines. The defining feature of these reactions is the predictable, stereospecific ring-opening of the aziridine (B145994) by a wide array of nucleophiles. This process typically occurs via an SN2 mechanism, which results in the inversion of stereochemistry at the center of attack, allowing for precise control over the final product's configuration.

The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring. For a 2-substituted aziridine like this compound, nucleophilic attack can occur at either the C2 (substituted) or C3 (unsubstituted) position. The outcome is dependent on the reaction conditions, the nature of the nucleophile, and the activating groups on the nitrogen atom. For instance, the ring-opening of a trisubstituted ethynyl (B1212043) aziridine with various amine nucleophiles proceeds with complete regio- and stereocontrol to form unique vicinal diamines, where a fully substituted carbon center is generated under mild conditions. nih.gov This methodology is not limited to ethynyl aziridines and applies to other alkyl-substituted aziridines as well. nih.gov

Furthermore, solvent choice has been shown to direct the regioselectivity of the ring-opening. In a three-component reaction between aziridines, amines, and carbon disulfide, the solvent can control whether the C2 or C3 position is attacked, leading to two distinct types of 2-aminoethyl dithiocarbamates without the need for other additives. rsc.org This control is attributed to hydrogen bonding interactions between the solvent and the aziridine, which modulates the electronic orbitals and dictates the reaction pathway. rsc.org

Precursors to Chiral Amino Acid Derivatives

This compound derivatives, particularly aziridine-2-carboxylates, are effective starting materials for the synthesis of a variety of natural and non-natural amino acids. The synthetic strategy involves the regioselective opening of the aziridine ring, which establishes the core amino acid structure with defined stereochemistry.

For example, chiral aziridines have been successfully employed in the synthesis of homophenylalanine, β-amino-α-hydroxy acids, and α,β-diamino acids. researchgate.net The key step is the highly regioselective ring-opening of a chiral aziridine-2-carboxylate (B8329488) intermediate. researchgate.net This approach highlights the value of aziridines as constrained templates that can be elaborated into more complex and functionally diverse amino acid structures. The synthesis of such non-natural amino acids is of significant interest as they can be used to create peptides with improved bioavailability and specific conformational preferences.

Derivatives of (R)-α-aminoadipic acid, which contains a six-membered ring, have also served as versatile precursors for synthesizing various D-amino acids and triazole-containing amino acid derivatives, showcasing the broader utility of heterocyclic scaffolds in this field. nih.gov

Construction of Diverse Biologically Relevant Scaffolds

The unique structural and reactive properties of the aziridine ring make it a valuable component in the synthesis of complex molecular architectures with significant biological activity. The controlled ring-opening or transformation of aziridine-containing intermediates allows for the construction of diverse heterocyclic systems.

A prominent example is the synthesis of a chiral aziridine derivative that serves as a common and versatile intermediate for a class of HIV protease inhibitors, including saquinavir, amprenavir, and nelfinavir. researchgate.net This demonstrates the strategic importance of aziridines in medicinal chemistry and drug discovery.

Moreover, the regioselective ring-opening of chiral aziridines provides a powerful method for constructing alkaloid skeletons. Depending on the functional group present in the C2 substituent of the aziridine, ring-opening can be directed to either the C2 or C3 position. Subsequent cyclization of the resulting amino alcohol intermediates can yield substituted pyrrolidine (B122466) and piperidine (B6355638) rings, which are core structures in many alkaloids. This strategy has been successfully applied to the asymmetric synthesis of alkaloids like monomorine and congeners of pseudoconhydrine, starting from a chiral aziridine-2-carboxylate. frontiersin.org

In Asymmetric Catalysis and Ligand Design

The rigid, chiral framework of this compound has been exploited in the design of novel ligands for asymmetric catalysis. These ligands have proven effective in a variety of metal-catalyzed and organocatalytic enantioselective reactions.

Development of Chiral Ligands Incorporating this compound Moieties

A range of bidentate and multidentate chiral ligands have been synthesized using a this compound backbone. The stereocenter at the C2 position effectively induces chirality in the catalytic pocket, enabling high levels of enantiocontrol.

Examples of such ligands include:

Chiral Aziridine-Phosphines: These P,N-ligands have been synthesized from optically pure aziridines and have been shown to be highly effective in copper-catalyzed reactions. nih.gov The phosphine (B1218219) moiety coordinates to the metal center, while the chiral aziridine ring creates a defined stereochemical environment.

Chiral Aziridine Sulfides: A series of N,S-bidentate ligands have been prepared from (S)-(1-Tritylaziridin-2-yl)methanol. These ligands, featuring a para-substituted phenyl sulfide (B99878) group, have been evaluated in palladium-catalyzed reactions, where electronic effects of the substituents were found to influence enantioselectivity. mdpi.com

Chiral Phosphinoyl-Aziridines: These compounds, often derived from N-trityl aziridine alcohol, have been successfully used as organocatalysts, demonstrating that the aziridine motif is valuable beyond metal-based catalysis. chemrxiv.org

The modular synthesis of these ligands allows for systematic tuning of their steric and electronic properties to optimize performance in specific catalytic transformations.

Applications in Enantioselective Transformations (e.g., Henry Reaction, Michael Addition, Mannich Reaction, Friedel-Crafts Alkylation, Cyclopropanation)

Ligands and organocatalysts derived from this compound have been applied to several key C-C bond-forming reactions, often achieving high yields and excellent stereoselectivities.

Mannich Reaction: Chiral phosphinoyl-aziridines have proven to be efficient organocatalysts for the direct three-component Mannich reaction of aldehydes, hydroxyacetone, and p-anisidine. chemrxiv.org The catalysts, particularly those with a free NH-aziridine moiety, afforded the desired β-amino ketone products with high yields and satisfactory levels of both diastereoselectivity and enantioselectivity. chemrxiv.org A proposed transition state model suggests that the catalyst organizes the substrates through hydrogen bonding to control the stereochemical outcome.

Friedel-Crafts Alkylation: In the presence of a copper catalyst, chiral aziridine-phosphine ligands effectively promote the asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrenes. nih.gov This reaction provides chiral indole (B1671886) derivatives in high yields and with enantiomeric excesses reaching up to 92%. The steric hindrance provided by the isopropyl group on the aziridine ring is believed to play a key role in inducing the high stereoselectivity. nih.gov

Table 1: Asymmetric Friedel-Crafts Alkylation Catalyzed by Aziridine-Phosphine Ligands Data sourced from research on the asymmetric Friedel-Crafts alkylation of variously substituted indoles and β-nitrostyrenes. nih.gov

| Entry | Indole Substituent | β-Nitrostyrene Substituent | Yield (%) | ee (%) |

| 1 | H | H | 81 | 84 |

| 2 | 5-Br | H | 88 | 92 |

| 3 | 5-MeO | H | 82 | 81 |

| 4 | H | 4-Cl | 79 | 83 |

| 5 | H | 4-Me | 83 | 85 |

Henry Reaction, Michael Addition, and Cyclopropanation: While ligands derived from this compound have shown broad utility, their application in certain enantioselective transformations is less commonly documented. For the Henry (nitroaldol) reaction , successful catalysis is often achieved with chiral diamine or amino alcohol ligands in the presence of a metal salt like copper(II) or zinc(II). nih.gov Similarly, the enantioselective Michael addition is frequently catalyzed by chiral bisoxazoline-metal complexes. nih.gov For asymmetric cyclopropanation , rhodium and ruthenium complexes with specialized ligands like chiral carboxylates or pheox are typically employed. chemrxiv.org Although the specific use of this compound-based ligands in these particular named reactions is not extensively reported in the reviewed literature, their proven success in related transformations like the Friedel-Crafts and Mannich reactions underscores their potential for broader application in asymmetric catalysis.

Derivatization for Functional Materials Research (focus on synthetic aspects)

The chemical compound this compound, also known as 2-isopropylaziridine, represents a versatile building block in the synthesis of functional materials. Its inherent ring strain and the presence of a reactive secondary amine make it a prime candidate for various derivatization strategies aimed at producing polymers with tailored properties. The primary route to harnessing the potential of this compound in materials science is through ring-opening polymerization (ROP), a process that can be initiated through either cationic or anionic mechanisms, leading to the formation of poly(2-isopropylaziridine). Subsequent modification of the resulting polymer opens up a vast landscape for the creation of advanced functional materials.

The derivatization of this compound for functional materials research is a multifaceted area of study that primarily revolves around the synthesis of polymers and their subsequent modification. The isopropyl group at the 2-position of the aziridine ring introduces specific steric and electronic effects that influence its reactivity and the properties of the resulting materials.

The polymerization of 2-substituted aziridines, such as 2-methylaziridine, which is structurally similar to 2-isopropylaziridine, typically proceeds via a cationic ring-opening polymerization (CROP) mechanism. researchgate.net This process generally leads to the formation of hyperbranched polymers. The CROP of this compound would be expected to yield a branched poly(2-isopropylaziridine) with a distribution of primary, secondary, and tertiary amine functionalities.

To achieve linear and well-defined polymers, a common strategy involves the N-functionalization of the aziridine monomer prior to polymerization. The introduction of an electron-withdrawing group, such as a sulfonyl group, on the nitrogen atom facilitates a living anionic ring-opening polymerization (AROP). nsf.gov This approach offers excellent control over the molecular weight and dispersity of the resulting linear polymer. The sulfonyl group can later be removed under specific conditions to yield the linear poly(2-isopropylaziridine).

A key aspect of the synthetic utility of poly(2-isopropylaziridine) lies in its potential for post-polymerization modification. The repeating units of the polymer contain secondary amine functionalities that can be derivatized through a variety of chemical reactions. This allows for the introduction of a wide range of functional groups, thereby tailoring the material's properties for specific applications.

For instance, the secondary amine can undergo N-alkylation, N-acylation, or Michael addition reactions. These modifications can be used to attach moieties that impart specific functionalities, such as:

Thermoresponsiveness: By grafting polymers like poly(N-isopropylacrylamide) (PNIPAM) onto the poly(2-isopropylaziridine) backbone, materials that exhibit a lower critical solution temperature (LCST) can be created.

Biocompatibility and Bioactivity: The attachment of biocompatible polymers like poly(ethylene glycol) (PEG) or bioactive molecules can render the material suitable for biomedical applications.

Chelating Properties: The introduction of ligands can create materials capable of binding metal ions, which is useful for applications in sensing, catalysis, or environmental remediation.

While direct research on the derivatization of this compound for functional materials is not extensively documented, the principles of aziridine chemistry and polymer science provide a clear roadmap for its potential applications. The synthetic strategies developed for other substituted aziridines and related heterocyclic monomers, such as oxazolines, serve as a strong foundation for future research in this area. The combination of ring-opening polymerization and post-polymerization modification makes this compound a promising, yet underexplored, monomer for the development of novel functional materials.

| Parameter | Value | Reference |

| Polymerization Method | Cationic Ring-Opening Polymerization | researchgate.net |

| Expected Polymer Architecture | Hyperbranched | researchgate.net |

| Functional Groups for Derivatization | Secondary Amines | - |

| Polymerization Method | Initiator System | Resulting Polymer | Key Features | Reference |

| Cationic Ring-Opening Polymerization | Lewis or Brønsted Acids | Branched Poly(2-isopropylaziridine) | - Distribution of primary, secondary, and tertiary amines- Complex architecture | researchgate.net |

| Anionic Ring-Opening Polymerization (of N-sulfonylated monomer) | Strong Base (e.g., n-BuLi) | Linear Poly(N-sulfonyl-2-isopropylaziridine) | - Well-defined molecular weight and low dispersity- Requires subsequent deprotection to yield the final polymer | nsf.gov |

Computational and Theoretical Studies of 2 Propan 2 Yl Aziridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of aziridine (B145994) systems. It offers a favorable balance between computational cost and accuracy, enabling detailed exploration of their chemical behavior.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving aziridines, thereby elucidating detailed reaction mechanisms. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, in palladium-catalyzed ring-opening cross-coupling reactions of aziridines, DFT has been used to compute the free energy profiles of the full catalytic cycle. researchgate.net These calculations reveal the elementary steps of the reaction, such as oxidative addition, transmetalation, and reductive elimination, and identify the rate-determining step. researchgate.net

While specific DFT studies on the reaction mechanisms of 2-(propan-2-yl)aziridine are not extensively documented in the reviewed literature, the methodologies applied to other substituted aziridines are directly applicable. For example, computational studies on the formal cross-dimerization of aziridines with other strained rings have successfully mapped out the reaction pathways, including the oxidative cleavage of C–C and C–N bonds, and identified the transition states for each step. researchgate.net Such an approach for this compound would involve constructing a model of the reaction, optimizing the geometries of all stationary points on the potential energy surface, and calculating their relative energies to create a comprehensive reaction profile. These profiles are critical for understanding how the isopropyl substituent might influence the energetics and feasibility of different reaction pathways.

Analysis of Regioselectivity and Stereospecificity

The presence of the isopropyl group at the C2 position of the aziridine ring introduces a significant steric and electronic influence that can control the regioselectivity and stereospecificity of its reactions. DFT calculations are a powerful tool for rationalizing and predicting these outcomes. For example, in the palladium-catalyzed ring-opening of aziridines, the regioselectivity is a key issue. Computational studies have shown that the choice of ligand on the palladium catalyst can switch the preferred site of nucleophilic attack. researchgate.net By calculating the activation barriers for the different possible ring-opening pathways (i.e., attack at the substituted vs. unsubstituted carbon), the observed regioselectivity can be explained. researchgate.net

Experimental work on the [3+3] ring expansion of a bicyclic aziridine bearing an isopropyl group has shown that the reaction proceeds with excellent diastereoselectivity, highlighting the stereodirecting effect of the bulky substituent. Computational modeling of such reactions can pinpoint the origin of this stereocontrol by analyzing the transition state structures for the different possible stereochemical pathways. The pathway with the lower energy transition state will be the favored one, and analysis of its geometry can reveal the specific steric or electronic interactions responsible for the observed stereospecificity. The development of robust, catalytic ring-opening processes that allow for the accurate prediction of regioselectivity and stereochemistry is highly desirable, and DFT calculations are a key component of achieving this goal. researchgate.net

Investigation of Electronic Structure and Reactivity

The electronic structure of this compound is fundamental to its reactivity. DFT calculations can provide a wealth of information about the electronic properties of the molecule, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. irjweb.comnumberanalytics.com These properties are key to understanding the molecule's behavior as a nucleophile or electrophile and its susceptibility to attack by various reagents.

The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally suggests higher reactivity. irjweb.com While specific values for this compound were not found in the surveyed literature, DFT methods are routinely used to calculate these properties. derpharmachemica.com

Mulliken population analysis is another DFT-based method used to estimate the partial atomic charges on each atom in a molecule. numberanalytics.comwikipedia.org This information is crucial for understanding the polarity of bonds and identifying potential sites for nucleophilic or electrophilic attack. For this compound, one would expect the nitrogen atom to carry a partial negative charge, making it a nucleophilic center, while the carbon atoms of the ring would carry partial positive charges, making them electrophilic sites. The specific values of these charges, and how they are influenced by the isopropyl group, can be quantified through DFT calculations.

| Property | Description | Representative Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5 to -7 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1 to 3 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4 to 6 eV |

| Mulliken Charge on N | Partial charge on the nitrogen atom | -0.5 to -0.8 e |

| Mulliken Charge on Ring C | Partial charge on the aziridine ring carbons | +0.1 to +0.4 e |

Molecular Dynamics Simulations (if applicable to aziridine systems)

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. acs.orgdovepress.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, flexibility, and interactions of molecules over time. nih.govnih.gov

While large-scale MD simulations are more commonly applied to macromolecules like proteins and polymers, they can also be used to study smaller molecules like this compound, particularly in the context of their interactions with other molecules or their conformational preferences in different environments. researchgate.netyoutube.com For example, MD simulations could be used to study the conformational ensemble of this compound in a solvent, revealing the preferred orientations of the isopropyl group relative to the aziridine ring and how these conformations might influence reactivity.

In the context of enzymatic reactions, MD simulations have been used to study the binding of aziridine-containing molecules to the active sites of enzymes and to explore the conformational changes that occur during the catalytic process. nih.gov For instance, in the study of the aziridine synthase TqaL, MD simulations were employed to investigate the conformations of the substrate, L-valine, within the enzyme's active site prior to the aziridination reaction. stackexchange.com

Quantum Chemical Analysis of Strain Energy and Inversion Barriers

The three-membered ring of aziridine is highly strained, which is a major contributor to its reactivity. The ring strain energy of aziridines is approximately 27 kcal/mol, providing a significant thermodynamic driving force for ring-opening reactions. researchgate.net Quantum chemical calculations can be used to precisely quantify this strain energy, often by using isodesmic reactions where the number and types of bonds are conserved on both sides of the reaction equation.

Another key dynamic process in aziridines is nitrogen inversion, where the nitrogen atom and its substituent move through the plane of the three-membered ring. wikipedia.org This process has a significant energy barrier, which can be high enough to allow for the isolation of stable invertomers (enantiomers that interconvert through inversion) at low temperatures. DFT calculations have been used to investigate the structural and kinetic aspects of nitrogen inversion in various substituted aziridines. researchgate.net These studies have shown that the inversion barrier is influenced by the nature of the substituents on both the nitrogen and carbon atoms of the ring. For example, a study on an isopropyl-substituted amine derivative showed a measurable nitrogen-inversion rate at 25 °C. mdpi.com The activation energy for nitrogen inversion in aziridines is generally higher than in acyclic amines due to the increased angle strain in the planar transition state. researchgate.net

| Compound | Inversion Barrier (kcal/mol) | Method |

| Trimethylamine | 7.5 | Mathematical Estimation |

| N-methylaziridine | 19 ± 3 | Dynamic NMR |

| N-methyl-2,2-dimethylaziridine | 10 | Dynamic NMR |

| Chloro-aziridine compounds | > 23 | DFT (B3LYP) |

Computational Insights into Bio-Catalyzed Aziridination Pathways

The biosynthesis of natural products containing an aziridine ring is a fascinating area of research, and computational methods are playing a key role in unraveling the mechanisms of the enzymes involved. A notable example is the enzyme TqaL, an α-ketoglutarate-dependent non-heme iron oxygenase that catalyzes the formation of an aziridine ring from L-valine, which contains an isopropyl group. acs.orgresearchgate.net

Computational studies, including MD simulations and DFT calculations, have provided detailed insights into the reaction mechanism of TqaL. acs.org It is proposed that the reaction is initiated by the abstraction of a hydrogen atom from the C3 position of L-valine by a high-valent iron-oxo species. researchgate.net MD simulations have been used to identify the most populated conformations of the L-valine substrate in the enzyme's active site, showing that the Cβ-hydrogen of the isopropyl group is positioned at an ideal distance from the iron-oxo species to initiate the reaction. stackexchange.com Subsequent DFT calculations can then be used to map out the potential energy surface for the cyclization step, which is thought to proceed through a radical-based mechanism to form the aziridine ring of pleurocybellaziridine. researchgate.net

Furthermore, computational and experimental studies on TqaL homologues have revealed that single amino acid mutations in the enzyme can alter the stereoselectivity of the aziridination reaction. acs.orgnih.gov This highlights the power of combining computational modeling with experimental work to understand and even engineer the function of biocatalysts for the synthesis of specific stereoisomers of aziridine-containing molecules.

Future Research Directions and Perspectives for 2 Propan 2 Yl Aziridine Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary objective for future research is the creation of more environmentally benign and efficient methods for synthesizing 2-(propan-2-yl)aziridine. Traditional aziridination methods often have limitations that hinder sustainable chemistry. nih.gov Future work will likely concentrate on catalytic and atom-economical approaches.

A significant area of development will be the use of earth-abundant 3d transition metals like iron, copper, and manganese as catalysts for aziridination. beilstein-journals.orgindrajeetsharma.comrsc.org These metals offer a more sustainable alternative to precious metal catalysts and can provide unique reactivity. researchgate.net The design of new ligands for these metal catalysts will be crucial for controlling the enantioselectivity of the aziridination process, aiming for highly pure stereoisomers of this compound. rsc.org

Biocatalysis presents another promising frontier. The engineering of enzymes to facilitate the synthesis of this compound and its precursors could enable reactions under mild, aqueous conditions, representing a major advancement in green chemistry. Furthermore, developing synthetic pathways that convert renewable biomass into this compound would greatly improve the sustainability of its production.

| Synthesis Strategy | Focus Area | Potential Advantages |

| Catalysis | Earth-Abundant Metals (Fe, Cu, Mn) | Reduced cost, lower toxicity, unique reactivity. beilstein-journals.orgindrajeetsharma.comrsc.org |

| Ligand Design | High enantioselectivity, stereochemical control. rsc.org | |

| Biocatalysis | Enzyme Engineering | Mild reaction conditions, aqueous media, green process. |

| Feedstock | Renewable Biomass | Enhanced sustainability, reduced reliance on fossil fuels. rsc.org |

Exploration of New Catalytic Applications and Catalyst Design

The distinct reactivity of the aziridine (B145994) ring makes this compound a versatile substrate for various catalytic transformations. scispace.comresearchgate.net Future investigations will undoubtedly uncover new catalytic uses for this important building block.

A major focus will be on developing novel ring-opening reactions. rsc.orgmdpi.commdpi.com Asymmetric ring-opening with a variety of nucleophiles, catalyzed by chiral Lewis acids or organocatalysts, is expected to remain a productive field of study. rsc.orgmdpi.comnih.govunits.it This will grant access to a wide array of chiral amines and other valuable nitrogenous compounds. rsc.org A key challenge will be the design of catalysts that can precisely control both regioselectivity and stereoselectivity. nih.gov

The application of this compound in catalytic C-H activation and functionalization is an emerging area with vast potential. nih.govsci-hub.se Developing catalysts that can selectively functionalize C-H bonds in the presence of the reactive aziridine ring will open new synthetic pathways. nih.gov

Furthermore, the design of catalysts specifically tailored for reactions involving this compound is critical. This includes creating robust, recyclable catalysts that operate under mild conditions and tolerate diverse functional groups.

Advanced Mechanistic Elucidations for Complex Transformations

A more profound understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods and catalysts. Future research will leverage advanced experimental and computational tools to unravel these complex processes.

Kinetic studies and in-situ spectroscopic techniques will provide valuable data on reaction rates and intermediates. mdpi.com Computational chemistry, particularly Density Functional Theory (DFT) calculations, will be indispensable for mapping reaction pathways, predicting stereochemical outcomes, and understanding catalyst-substrate interactions. mdpi.comacs.org The synergy between experimental and computational approaches is essential for building accurate and predictive reactivity models. acs.org For instance, detailed mechanistic investigations, supported by DFT, can rationalize the regioselectivity of ring-opening reactions and the role of the catalyst in activating specific bonds. mdpi.comacs.orgnih.gov

Integration into Automated Synthesis and Flow Chemistry Platforms

The incorporation of this compound chemistry into automated and flow chemistry systems is set to revolutionize its synthesis and application. syrris.com These technologies offer significant advantages over traditional batch methods, including superior reaction control, enhanced safety, and the ability to rapidly optimize reactions. syrris.com

Flow chemistry is particularly well-suited for handling the often reactive and unstable intermediates in aziridine chemistry. nih.govacs.orgasynt.com The precise control over parameters like temperature and residence time in flow reactors can minimize byproduct formation. durham.ac.uk Future work will focus on developing robust flow systems for both the synthesis and subsequent derivatization of this compound, including the use of immobilized catalysts for easier separation and recycling. nih.gov

Automated synthesis platforms will accelerate the discovery of new reactions and catalysts by enabling high-throughput screening of various reaction conditions. syrris.com This will allow for the rapid generation of compound libraries for applications in drug discovery and materials science. durham.ac.uk

| Technology | Key Advantages for Aziridine Chemistry | Future Research Focus |

| Flow Chemistry | Precise control of reaction parameters, enhanced safety, suitable for reactive intermediates. nih.govsyrris.com | Development of dedicated reactors, immobilized catalysts, in-line analysis. durham.ac.uk |

| Automated Synthesis | High-throughput screening, rapid reaction optimization, library generation. syrris.com | Integration with purification and analytical techniques for streamlined workflows. |

Expanding the Scope of Functionalization and Derivatization Reactions

Enlarging the toolkit of reactions for functionalizing and derivatizing this compound is essential for broadening its utility as a synthetic intermediate. Future research will aim to develop a diverse array of reactions to introduce various functional groups.

A significant area of exploration will be novel C-H functionalization reactions, which would allow for direct modification of the aziridine or its substituent without pre-functionalization. nih.govsci-hub.se

Furthermore, cycloaddition reactions involving the aziridine ring will provide new routes to complex heterocyclic structures. sioc-journal.cn For instance, [3+2] and [5+1] cycloadditions can lead to the formation of novel polycyclic systems. rsc.orgnih.govresearchgate.netacs.org

The development of new ring-expansion reactions is also a key research direction. Transforming the three-membered aziridine into larger heterocycles like azetidines, pyrrolidines, and piperidines would provide access to a broader range of important nitrogen-containing scaffolds. scispace.commdpi.comnih.govmdpi.comrsc.orgresearchgate.netresearchgate.netmasterorganicchemistry.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Propan-2-yl)aziridine, and what mechanistic insights underpin these methods?

- Answer : Three main approaches are documented:

- Nitrogen addition to alkenes : Aziridination via nitrene transfer or transition-metal catalysis, leveraging strained ring formation .

- Imine-based synthesis : Reaction of p-toluenesulfonamide-derived imines with iodomethyllithium, enabling stereocontrol and high diastereoselectivity (e.g., (2R,1'S)-2-(1'-aminoalkyl)aziridine) .

- Phosphonate derivatization : Development of aziridine 2-phosphonates using nucleophilic substitution, with optimized reaction times (1–2 hours vs. 2 days in prior methods) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- Answer :

- NMR spectroscopy : Proton-proton coupling constants (e.g., JH-H for C-2 and C-3 protons) confirm ring geometry and substituent orientation . HMBC correlations resolve ambiguities in nitrogen-bonded substituents .

- X-ray crystallography : SHELX refinement (SHELXL/SHELXS) resolves electron density maps for strained rings, particularly when high-resolution data (>1.0 Å) or twin correction is required .

Advanced Research Questions

Q. How do steric and electronic effects govern regioselectivity in nucleophilic ring-opening reactions of this compound?

- Answer :

- Steric effects : The propan-2-yl group directs nucleophiles (e.g., alkoxides, carboxylates) to attack the less hindered carbon, favoring 2-substituted morpholine derivatives .

- Electronic effects : Electron-withdrawing groups (e.g., sulfonamides) polarize the aziridine ring, enhancing reactivity at the adjacent carbon. Computational modeling (DFT) predicts regioselectivity by analyzing LUMO distribution .

Q. What experimental strategies resolve contradictions in reported antimicrobial activity of this compound derivatives?

- Answer : Discrepancies arise from:

- DMSO concentration : High solvent concentrations (e.g., 20% in agar diffusion assays) may inhibit bacterial growth, requiring solvent-only controls .

- Strain variability : Standardized testing across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains isolates structure-activity trends .

Q. How can crystallographic data contradictions in aziridine derivatives be resolved?

- Answer :

- Twinning correction : SHELXL’s TWIN/BASF commands address pseudo-merohedral twinning, common in low-symmetry aziridine crystals .

- High-resolution data : Synchrotron sources (λ < 1 Å) reduce thermal motion artifacts, critical for accurate bond-length determination in strained rings .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 1/2) .

- Ventilation : Use fume hoods for reactions releasing volatile intermediates (e.g., aziridine ring-opening by amines) .

- Spill management : Neutralize with dilute acetic acid (1–5%) to protonate reactive nitrogen centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.